molecular formula C6H12N2 B121094 5-Azaspiro[2.4]heptan-7-amine CAS No. 129306-03-2

5-Azaspiro[2.4]heptan-7-amine

Cat. No.: B121094
CAS No.: 129306-03-2
M. Wt: 112.17 g/mol
InChI Key: VBTBUCYRQSUCCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Azaspiro[2.4]heptan-7-amine, also known as this compound, is a useful research compound. Its molecular formula is C6H12N2 and its molecular weight is 112.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

JAK1 Selective Inhibitor

5-Azaspiro[2.4]heptan-7-amine was utilized as a core scaffold to design a potent JAK1 selective inhibitor, aiming to optimize for diseases like rheumatoid arthritis. The compound exhibited significant selectivity and efficacy, highlighting its potential in therapeutic applications (Chieyeon et al., 2018).

Potent Antibacterial Activity

A derivative of this compound demonstrated potent antibacterial properties, particularly against respiratory pathogens. The synthesis of this derivative aimed at treating respiratory tract infections, showcasing the compound's role in combating infectious diseases (Odagiri et al., 2013).

Scaffolds for Drug Discovery

The molecule served as a building block for the synthesis of various azaspirocycles. These cycles were further converted into functionalized pyrrolidines, piperidines, and azepines, essential scaffolds for chemistry-driven drug discovery, highlighting the molecule's versatility in creating diverse chemical structures (Wipf et al., 2004).

Orexin Receptor Antagonists

5-Azaspiro[2.4]heptanes were discovered as a novel class of potent orexin receptor antagonists. These compounds showed promising pharmacokinetic properties and were optimized for their selectivity and efficacy, marking their importance in neuropharmacology (Stasi et al., 2013).

Dopamine D3 Receptor Antagonists

The molecule was part of a novel series of compounds with high affinity and selectivity at the dopamine D3 receptor. These compounds were characterized for their pharmacokinetic properties and selectivity over the hERG channel, indicating their potential in treating disorders related to the dopaminergic system (Micheli et al., 2016).

Mechanism of Action

Target of Action

The primary target of 5-Azaspiro[2.4]heptan-7-amine is Janus Kinase 1 (JAK1) . JAK1 is a type of protein tyrosine kinase that plays a crucial role in the JAK-STAT signaling pathway. This pathway is involved in processes such as cell growth, cell proliferation, and immune response.

Mode of Action

This compound interacts with JAK1 by inhibiting its activity . This inhibition disrupts the JAK-STAT signaling pathway, leading to changes in cellular processes controlled by this pathway. The compound exhibits an IC50 value of 8.5 nM against JAK1, indicating its potent inhibitory effect .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the JAK-STAT signaling pathway . By inhibiting JAK1, the compound disrupts the normal functioning of this pathway, affecting downstream processes such as cell growth and immune response.

Result of Action

The inhibition of JAK1 by this compound leads to a disruption in the JAK-STAT signaling pathway. This can result in changes in cellular processes such as cell growth and immune response. The compound’s action has been shown to exhibit desired efficacies in certain in vivo studies .

Safety and Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling 5-Azaspiro[2.4]heptan-7-amine . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

Future Directions

5-Azaspiro[2.4]heptan-7-amine and its derivatives have potential applications in drug discovery and design . For instance, it has been used to design a JAK1-selective inhibitor, suggesting its potential in the development of treatments for conditions like rheumatoid arthritis .

Biochemical Analysis

Biochemical Properties

It has been used as a core scaffold in the design of selective inhibitors , suggesting that it may interact with enzymes, proteins, and other biomolecules in biochemical reactions

Cellular Effects

Given its use in the design of selective inhibitors , it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Properties

IUPAC Name

5-azaspiro[2.4]heptan-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c7-5-3-8-4-6(5)1-2-6/h5,8H,1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBTBUCYRQSUCCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNCC2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Azaspiro[2.4]heptan-7-amine
Reactant of Route 2
5-Azaspiro[2.4]heptan-7-amine
Reactant of Route 3
5-Azaspiro[2.4]heptan-7-amine
Reactant of Route 4
5-Azaspiro[2.4]heptan-7-amine
Reactant of Route 5
5-Azaspiro[2.4]heptan-7-amine
Reactant of Route 6
5-Azaspiro[2.4]heptan-7-amine
Customer
Q & A

Q1: How does the (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile interact with JAK1 and what are the downstream effects of this interaction?

A1: While the specific binding interactions of (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile with JAK1 aren't detailed in the abstract, it's identified as a JAK1 selective inhibitor. [] JAK1 typically gets activated upon cytokine stimulation, leading to phosphorylation of downstream STAT proteins. This phosphorylation triggers STAT dimerization and translocation to the nucleus, where they regulate gene expression involved in immune responses and inflammation. By inhibiting JAK1, (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile likely disrupts this signaling cascade, ultimately reducing the expression of pro-inflammatory genes.

Q2: What is the significance of incorporating the 5-azaspiro[2.4]heptan-7-amine moiety in the design of this JAK1 inhibitor?

A2: The research highlights that the design of (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile was inspired by combining structural elements from tofacitinib (a known JAK inhibitor) and the this compound scaffold. [] This suggests that the this compound moiety likely contributes to potent and selective JAK1 inhibition, potentially through specific interactions with the enzyme's active site. Further structure-activity relationship studies would be needed to elucidate the precise role of this structural motif in the inhibitor's activity and selectivity profile.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.